LogP Elevation of +0.60 Units Versus 2-Phenylpyrrolidin-3-one Enables Enhanced Membrane Permeability Without TPSA Penalty
The target compound 2-(2-methylphenyl)pyrrolidin-3-one exhibits a calculated logP of 1.60, compared with 1.00 (XLogP3-AA) for the unsubstituted 2-phenylpyrrolidin-3-one comparator [1]. This represents a +0.60 log unit difference (approximately 4-fold increase in partition coefficient) driven solely by the ortho-methyl group. Critically, this lipophilicity gain is achieved without any increase in topological polar surface area (both compounds share TPSA = 29.1 Ų), preserving the favorable low TPSA desirable for passive membrane permeation and blood-brain barrier penetration [1][2]. Among the three isomeric tolyl analogs (ortho, meta, para), only the ortho isomer positions the methyl group to simultaneously elevate logP through increased molecular volume while maintaining the closest conformational proximity to the pyrrolidinone carbonyl, a property relevant to target-binding pharmacophore models .
| Evidence Dimension | Calculated lipophilicity (LogP / XLogP3-AA) |
|---|---|
| Target Compound Data | LogP = 1.59852 (2-(2-methylphenyl)pyrrolidin-3-one) |
| Comparator Or Baseline | 2-Phenylpyrrolidin-3-one, XLogP3-AA = 1.0; TPSA = 29.1 Ų |
| Quantified Difference | +0.60 logP units (~4-fold higher lipophilicity); TPSA unchanged at 29.1 Ų |
| Conditions | Computed values: LogP by Leyan in-house algorithm; XLogP3-AA by PubChem 2.2 release; TPSA by Cactvs 3.4.8.18 |
Why This Matters
A 0.6 logP increase while maintaining identical TPSA is a non-trivial advantage for programs optimizing CNS exposure or membrane transit, as it raises lipophilicity without incurring the typical polar surface area costs that limit permeability.
- [1] PubChem. 2-Phenylpyrrolidin-3-one, CID 82415431. XLogP3-AA = 1.0, TPSA = 29.1 Ų. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/2-phenylpyrrolidin-3-one (Accessed April 2026). View Source
- [2] Pajouhesh, H. & Lenz, G.R. Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2005, 2(4), 541–553. DOI: 10.1602/neurorx.2.4.541. (Establishes TPSA < 60–70 Ų and logP 2–4 as favorable CNS drug-like property ranges.) View Source
